3-fluoropyridine-2-sulfonyl chloride
Overview
Description
3-Fluoropyridine-2-sulfonyl chloride is a fluorinated pyridine derivative with the molecular formula C5H3ClFNO2S.
Mechanism of Action
Target of Action
3-Fluoropyridine-2-sulfonyl chloride, also known as 2-Pyridinesulfonyl chloride, 3-fluoro-, is a compound used in the synthesis of fluorinated pyridines It’s known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the fluorine atom in the compound plays a significant role in its interaction with its targets.
Biochemical Pathways
It’s known that fluoropyridines are used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds . This suggests that the compound may play a role in pathways related to these applications.
Pharmacokinetics
The compound’s fluorine atom is likely to influence its pharmacokinetic properties, given that fluorine atoms are often introduced into lead structures in the search for new agricultural products having improved physical, biological, and environmental properties .
Result of Action
It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties . This suggests that the compound may have unique effects at the molecular and cellular level.
Action Environment
It’s known that the introduction of fluorine atoms into lead structures is a generally useful chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties . This suggests that the compound’s action may be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoropyridine-2-sulfonyl chloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-hydroxy-2-fluoropyridine with sulfonyl chloride reagents under controlled conditions . Another approach involves the diazotization of 2-amino-3-hydroxypyridine followed by fluorination .
Industrial Production Methods: Industrial production of this compound often employs high-yield methods using advanced fluorinating agents such as Selectfluor® . These methods ensure efficient production with minimal by-products, making the process economically viable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: Can be oxidized to form sulfonic acids under specific conditions.
Reduction Reactions: Reduction can lead to the formation of corresponding sulfonyl fluorides.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Including peroxides and oxygen for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Sulfonamides: Formed from substitution reactions with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfonyl Fluorides: Produced through reduction reactions.
Scientific Research Applications
3-Fluoropyridine-2-sulfonyl chloride has diverse applications in scientific research:
Comparison with Similar Compounds
2-Fluoropyridine-3-sulfonyl Chloride: Shares similar reactivity but differs in the position of the fluorine atom.
4-Fluoropyridine-2-sulfonyl Chloride: Another positional isomer with distinct chemical properties.
Uniqueness: 3-Fluoropyridine-2-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds that are not easily accessible through other fluoropyridine derivatives .
Properties
IUPAC Name |
3-fluoropyridine-2-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-4(7)2-1-3-8-5/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEHPYAEFLJFPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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